2-(3-Bromo-6-methylpyridin-2-yl)acetic acid
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Overview
Description
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 6th position of the pyridine ring, along with an acetic acid moiety attached to the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-6-methylpyridin-2-yl)acetic acid can be achieved through several methods. One common approach involves the bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane . Another method includes the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with acetic anhydride to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product. Additionally, the Suzuki cross-coupling reaction can be scaled up for industrial purposes, utilizing palladium catalysts and arylboronic acids .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form pyridine derivatives.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and coupled products with aryl groups .
Scientific Research Applications
2-(3-Bromo-6-methylpyridin-2-yl)acetic acid has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in biochemical assays
Properties
IUPAC Name |
2-(3-bromo-6-methylpyridin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-5-2-3-6(9)7(10-5)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUIWUJBHUKEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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